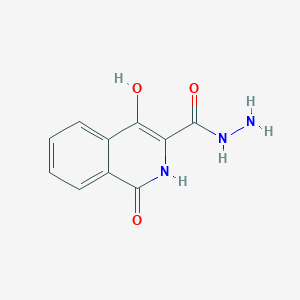

![molecular formula C14H18N6O B1300751 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide CAS No. 436092-98-7](/img/structure/B1300751.png)

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" is a derivative of acetamide with potential biological activity. While the specific compound is not directly discussed in the provided papers, related structures and their biological activities are mentioned, which can provide insights into the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves bioisosteric replacement strategies to create non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which are important in the development of treatments for diabetes. For instance, a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and screened for PTP1B inhibitory activity, with one compound, NM-03, showing potent inhibitory activity with an IC50 value of 4.48 µM . This suggests that the synthesis of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" could also involve similar strategies to target PTP1B or other related enzymes.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can adopt a 'V' shape, with angles between aromatic planes around 84°, as seen in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides . This information can be extrapolated to suggest that "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" may also exhibit a similar angular structure, which could influence its binding to target enzymes.

Chemical Reactions Analysis

The chemical reactions involving the related compounds are not explicitly detailed in the provided papers. However, the biological evaluation of these compounds, such as the inhibitory activity against PTP1B, indicates that they can interact with specific amino acids in the binding site of the enzyme . This implies that "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" may also undergo reactions that enable it to bind to biological targets, potentially through hydrogen bonding or other intermolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include the formation of 3-D arrays through various intermolecular interactions such as hydrogen bonds and π interactions . These interactions are crucial for the stability and crystallization of the compounds. The compound "2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide" also exhibits intramolecular hydrogen bonding, which stabilizes its molecular conformation . It is reasonable to infer that "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" may have similar properties, including the ability to form stable crystalline structures and engage in intermolecular interactions that could be relevant for its biological activity.

Wissenschaftliche Forschungsanwendungen

Tetrazole Derivatives in Drug Discovery

Tetrazole derivatives are recognized for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The interest in these compounds stems from their ability to act as bioisosteres for the carboxylic acid group, which can enhance lipophilicity and bioavailability while potentially reducing side effects of drugs. The significance of tetrazole-containing compounds in medicinal chemistry is supported by their improved pharmacokinetic profiles and metabolic stability, making them valuable pharmacophores in the development of new therapeutic agents (Patowary, Deka, & Bharali, 2021).

Tautomerism and Decomposition of Amino-tetrazoles

Amino-tetrazoles, including compounds with tetrazole moieties similar to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide," have been studied for their tautomerism and decomposition mechanisms. These studies are essential for understanding the stability, reactivity, and potential applications of such compounds in various scientific fields. The decomposition of amino-tetrazoles can follow multiple pathways, leading to different products, which is crucial for the design of compounds with desired stability and reactivity profiles (Zheng Hui-hui, 2009).

Potential Applications in Energetic Materials

The study of tetrazole energetic metal complexes (TEMCs) highlights the potential application of tetrazole derivatives, including those structurally related to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide," in the development of energetic materials. These compounds have garnered interest due to their performance and distinctive structural characteristics, offering insights into designing compounds for specific energetic applications. Research trends suggest that modifying ligands and metal ions could lead to TEMCs meeting specific requirements, indicating the versatility of tetrazole derivatives in this field (Li Yin-chuan, 2011).

Eigenschaften

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-11-7-5-10(6-8-11)14-17-19-20(18-14)9-13(21)16-12-3-1-2-4-12/h5-8,12H,1-4,9,15H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJHIJIDQVYGRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357663 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide | |

CAS RN |

436092-98-7 |

Source

|

| Record name | 5-(4-Aminophenyl)-N-cyclopentyl-2H-tetrazole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)